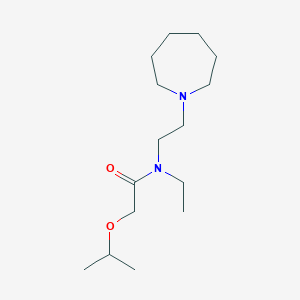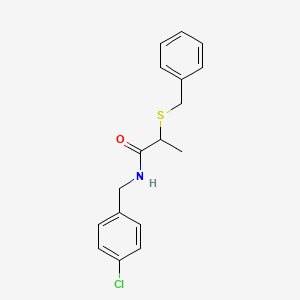![molecular formula C21H34N2O2 B3936986 N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide
Übersicht
Beschreibung
N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide, commonly known as CED-3, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. CED-3 belongs to the class of amides and is used primarily as a research tool in the scientific community.
Wirkmechanismus
CED-3 exerts its effects by modulating the activity of various proteins and enzymes in the body. In cancer cells, CED-3 induces apoptosis by activating caspases, which are enzymes that promote cell death. In T-cells, CED-3 regulates the activity of the transcription factor NFAT, which is involved in T-cell activation. In neurons, CED-3 modulates the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
CED-3 has been shown to have various biochemical and physiological effects in the body. In cancer cells, CED-3 induces apoptosis, leading to the death of cancer cells. In T-cells, CED-3 regulates the activity of NFAT, leading to the modulation of T-cell activation. In neurons, CED-3 modulates the activity of ion channels, leading to the modulation of electrical signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CED-3 has several advantages as a research tool, including its ability to induce apoptosis in cancer cells and regulate T-cell activation. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of CED-3. These include further studies on its mechanism of action, the development of more potent and selective compounds, and the exploration of its potential therapeutic applications in various fields of medicine. Additionally, the development of new methods for the synthesis of CED-3 and related compounds may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
CED-3 is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its ability to induce apoptosis in cancer cells, regulate T-cell activation, and modulate the activity of ion channels in neurons makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CED-3 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and neuroscience. In cancer research, CED-3 has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. In immunology, CED-3 has been shown to play a role in the regulation of T-cell activation, making it a potential target for the development of immunomodulatory drugs. In neuroscience, CED-3 has been shown to modulate the activity of ion channels, making it a potential candidate for the development of drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N,N'-bis[2-(cyclohexen-1-yl)ethyl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c24-20(22-16-14-18-8-3-1-4-9-18)12-7-13-21(25)23-17-15-19-10-5-2-6-11-19/h8,10H,1-7,9,11-17H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLMFZRMGYJWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]pentanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936912.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3936921.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)
![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)

![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
